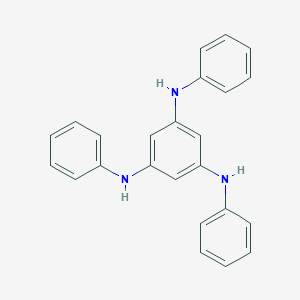

N,N',N''-Triphenyl-1,3,5-benzenetriamine

Descripción

N,N',N''-Triphenyl-1,3,5-benzenetriamine is a multifaceted organic compound characterized by a central benzene (B151609) ring symmetrically substituted with three triphenylamine (B166846) moieties. This unique molecular architecture imparts a range of desirable properties, making it a valuable precursor in various fields of chemical synthesis.

| Property | Value |

| CAS Number | 102664-66-4 |

| Molecular Formula | C24H21N3 |

| Molecular Weight | 351.45 g/mol |

| Appearance | White to gray to brown powder or crystal |

| Melting Point | 198 °C |

This table summarizes the key chemical and physical properties of this compound.

Triaminobenzenes are a class of aromatic compounds featuring three amino groups attached to a benzene ring. The parent compound, 1,3,5-triaminobenzene, serves as a fundamental building block in the synthesis of various dyes, polymers, and pharmaceuticals. The substitution of the amino hydrogens with phenyl groups to form this compound significantly alters the electronic and steric properties of the molecule.

The introduction of the phenyl groups enhances the molecule's solubility in organic solvents and introduces a higher degree of rotational freedom. Electronically, the triphenylamine units are known for their electron-donating nature and hole-transporting capabilities, a direct consequence of the lone pair of electrons on the nitrogen atoms delocalizing into the aromatic rings. This contrasts with the parent 1,3,5-triaminobenzene, where the primary amino groups exhibit different reactivity and electronic behavior. The synthesis of triaminobenzene derivatives often involves the catalytic hydrogenation of their corresponding nitroarene precursors researchgate.netnih.gov.

The true significance of this compound lies in its application as a versatile building block for the creation of complex molecular architectures and functional materials. Its C3-symmetric structure makes it an ideal core for the synthesis of star-shaped molecules and dendrimers.

In the realm of materials science, this compound is particularly valued for its role in the development of:

Hole-Transporting Materials (HTMs): The triphenylamine moieties are excellent hole conductors. When incorporated into devices like perovskite solar cells, materials derived from this compound can facilitate the efficient movement of positive charge carriers, enhancing device performance researchgate.netfrontiersin.orgnih.gov. Derivatives of this compound are explored for their potential to create HTMs with well-aligned energy levels for favorable hole injection researchgate.net.

Conjugated Microporous Polymers (CMPs): The amine groups can undergo polymerization reactions, such as Friedel-Crafts alkylation, to form extended, porous networks. These CMPs, with this compound as a core, have shown promise in applications like gas sorption and storage, owing to their high surface areas and tunable porosity rsc.org.

Covalent Organic Frameworks (COFs): The defined geometry and reactive sites of this compound make it a suitable building block for the bottom-up synthesis of crystalline, porous COFs. These materials are being investigated for applications in catalysis, gas separation, and electronics rsc.orgresearchgate.netresearchgate.netsemanticscholar.org.

The synthesis of materials incorporating this compound often utilizes cross-coupling reactions, such as the Buchwald-Hartwig amination, to connect it with other molecular components tue.nl.

| Application Area | Key Properties Utilized | Resulting Materials |

| Organic Electronics | Hole-transporting ability, electrochemical stability | Hole-Transporting Layers (HTLs) in perovskite solar cells and OLEDs |

| Polymer Chemistry | C3 symmetry, reactive amine groups | Star-shaped polymers, dendrimers, conjugated microporous polymers (CMPs) |

| Supramolecular Chemistry | Defined geometry, potential for functionalization | Building block for Covalent Organic Frameworks (COFs) |

This interactive table highlights the diverse applications of this compound and the key properties that make it suitable for each field.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-N,3-N,5-N-triphenylbenzene-1,3,5-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3/c1-4-10-19(11-5-1)25-22-16-23(26-20-12-6-2-7-13-20)18-24(17-22)27-21-14-8-3-9-15-21/h1-18,25-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQHYGLEATWRFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=CC(=C2)NC3=CC=CC=C3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281055 | |

| Record name | N,N',N''-Triphenyl-1,3,5-benzenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102664-66-4 | |

| Record name | N,N',N''-Triphenyl-1,3,5-benzenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

The direct formation of the N,N',N''-Triphenyl-1,3,5-benzenetriamine scaffold can be achieved through several cross-coupling and condensation strategies. These methods typically involve the formation of multiple carbon-nitrogen bonds to construct the central triphenylamino-substituted benzene (B151609) ring.

Copper-Catalyzed Ullmann Coupling Reactions

The Ullmann reaction, a classic method for forming carbon-heteroatom bonds, represents a viable pathway for the synthesis of this compound. nih.govorganic-chemistry.org This reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a nucleophile, such as an amine, at elevated temperatures. organic-chemistry.org For the target molecule, this could be approached in two primary ways: the reaction of 1,3,5-trihalobenzene (e.g., 1,3,5-tribromobenzene) with three equivalents of aniline (B41778), or the reaction of 1,3,5-benzenetriamine with three equivalents of an aryl halide (e.g., iodobenzene). nih.gov

Historically, Ullmann conditions were harsh, often requiring stoichiometric amounts of copper and high temperatures. beilstein-journals.orgfrontiersin.org However, significant advancements have led to milder reaction conditions. The use of soluble copper(I) salts, such as copper(I) iodide (CuI), in combination with various ligands, has improved reaction efficiency and substrate scope. nih.gov Ligands such as 1,10-phenanthroline, amino acids (like L-proline), and β-diketones can accelerate the reaction, allowing for lower temperatures and reduced catalyst loading. nih.govresearchgate.net

A related, and often more efficient, modern alternative is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgsnnu.edu.cnorganic-chemistry.org This reaction has become a powerful tool for C-N bond formation due to its high functional group tolerance and broad substrate scope, often providing higher yields and requiring milder conditions than the traditional Ullmann coupling. snnu.edu.cn The synthesis of complex, star-shaped molecules with a 1,3,5-triphenylbenzene (B1329565) core has been successfully achieved using Buchwald-Hartwig amination, for instance, by coupling 1,3,5-tris(2-bromophenyl)benzene (B372361) with various amines. researchgate.net This demonstrates the applicability of such cross-coupling strategies for creating the trisubstituted benzene core of the target molecule.

Table 1: Comparison of General Ullmann and Buchwald-Hartwig Reactions

| Feature | Copper-Catalyzed Ullmann Coupling | Palladium-Catalyzed Buchwald-Hartwig Amination |

|---|---|---|

| Catalyst | Copper (e.g., Cu, CuI, Cu(OAc)₂) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Typical Ligands | 1,10-phenanthroline, L-proline, diamines | Phosphines (e.g., P(o-tolyl)₃, BINAP, XPhos) |

| Typical Solvents | DMF, NMP, Toluene | Toluene, Dioxane |

| Typical Bases | K₂CO₃, Cs₂CO₃, t-BuOK | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Reaction Temp. | Often high (100-200 °C) | Milder (RT to ~110 °C) |

| Key Advantage | Lower cost of copper catalyst | Higher yields, broader scope, milder conditions |

Self-Condensation Reactions for Analogous Structures

Self-condensation reactions provide a direct route to building symmetrical core structures. While not directly forming the C-N linkages of this compound, the self-condensation of ketones is a well-documented method for synthesizing the analogous carbon-based core, 1,3,5-triphenylbenzene. sapub.org

In a notable example, acetophenone (B1666503) undergoes a self-condensation reaction in the presence of a catalyst to yield 1,3,5-triphenylbenzene. This trimerization involves the formation of a central benzene ring from three ketone molecules. Copper(II) chloride (CuCl₂) has been shown to be an effective and inexpensive catalyst for this transformation, acting as a Lewis acid. sapub.org The reaction is typically carried out by refluxing acetophenone with a catalytic amount of CuCl₂ in a solvent like toluene. sapub.org This method is generalizable to other substituted acetophenones, allowing for the synthesis of various 1,3,5-triarylbenzene derivatives. sapub.org This strategy highlights a synthetic pathway to the core benzene ring with a 1,3,5-substitution pattern, which is structurally analogous to the target amine compound.

Lewis Acid-Mediated Cyclotrimerization Strategies for Related Core Structures

Cyclotrimerization reactions are powerful, atom-economical methods for constructing six-membered rings. These strategies can be employed to create the 1,3,5-trisubstituted benzene core of the target molecule from simpler acyclic precursors.

One prominent example is the cyclotrimerization of alkynes. Terminal alkynes can be converted into 1,3,5-substituted benzenes with high regioselectivity using various catalytic systems. For instance, indium(III) chloride (InCl₃) in the presence of 2-iodophenol (B132878) has been reported to effectively catalyze this transformation under air-tolerant conditions. nih.gov Other approaches have utilized titanium chlorido complexes to catalyze the cyclotrimerization of benzonitriles into 2,4,6-triaryl-1,3,5-triazines, which are heterocyclic analogues. researchgate.net Metal-free conditions have also been developed, using water as a solvent to promote the cyclotrimerization of enaminones or alkynes. researchgate.net These methods provide direct access to the central 1,3,5-trisubstituted aromatic core, which is a key structural feature of this compound.

Functionalization and Derivative Synthesis

Once the this compound core is synthesized, it can be further modified to create a wide array of derivatives with tailored properties. This functionalization typically targets the peripheral phenyl rings.

Suzuki-Miyaura Cross-Coupling for Aryl Derivatives

The Suzuki-Miyaura cross-coupling reaction is a premier method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. mdpi.com It involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. nih.govrsc.org

To synthesize aryl derivatives of this compound, the peripheral phenyl rings must first be halogenated (e.g., brominated or iodinated). This can be achieved using standard electrophilic aromatic substitution methods. The resulting halogenated compound can then undergo Suzuki-Miyaura coupling with various arylboronic acids to introduce additional aryl substituents. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base like potassium carbonate or sodium carbonate. researchgate.net

The site-selectivity of the coupling can be controlled, especially in polyhalogenated systems, by tuning the reaction conditions or by leveraging the inherent electronic differences at various positions on the aromatic rings. nih.gov This allows for the precise construction of complex, star-shaped molecules with extended π-conjugation. researchgate.net

Table 2: Illustrative Suzuki-Miyaura Functionalization

| Starting Material | Coupling Partner | Product |

|---|---|---|

| N,N',N''-Tris(4-bromophenyl)-1,3,5-benzenetriamine | Phenylboronic acid | N,N',N''-Tris(biphenyl-4-yl)-1,3,5-benzenetriamine |

| N,N',N''-Tris(4-bromophenyl)-1,3,5-benzenetriamine | 4-Methoxyphenylboronic acid | N,N',N''-Tris(4'-methoxybiphenyl-4-yl)-1,3,5-benzenetriamine |

Derivatization for Supramolecular Assembly

The strategic derivatization of this compound is a key methodology for inducing spontaneous organization into well-defined supramolecular structures. By introducing specific functional groups onto the core structure, researchers can harness non-covalent interactions such as hydrogen bonding and van der Waals forces to guide the self-assembly process. This approach has led to the development of novel materials with ordered architectures, including porous polymers and potentially liquid crystalline phases.

The C3-symmetric scaffold of this compound makes it an ideal building block for creating ordered networks. The peripheral phenyl groups offer multiple sites for functionalization, allowing for the precise tuning of intermolecular interactions and, consequently, the final supramolecular architecture.

Detailed Research Findings

Recent research has explored the derivatization of compounds closely related to this compound to create functional supramolecular materials. One notable strategy involves the synthesis of triazine-based conjugated microporous polymers (TCMPs) using derivatives of 1,3,5-tris(phenylamino)benzene as core units. rsc.org In a specific study, 1,3,5-tris(diphenylamino)benzene (B145324) and 1,3,5-tris[(3-methylphenyl)-phenylamino]benzene were polymerized with 2,4,6-trichloro-1,3,5-triazine through a Friedel-Crafts reaction. rsc.org This process resulted in the formation of highly cross-linked, porous networks with significant surface areas. rsc.org The porosity of these materials is a direct consequence of the rigid, propeller-like shape of the triphenylamine (B166846) core, which prevents dense packing of the polymer chains.

The resulting polymers, TTDAB and Tm-MTDAB, exhibited impressive capabilities for iodine vapor uptake, demonstrating the accessibility and functional nature of the porous structure. rsc.org Specifically, TTDAB and Tm-MTDAB showed excellent adsorption capacities of 3.13 g g⁻¹ and 3.04 g g⁻¹, respectively. rsc.org This highlights how derivatization can not only drive supramolecular assembly but also impart specific functional properties to the resulting material.

While direct studies on liquid crystalline phases derived from this compound are not extensively documented, research on analogous triphenylamine (TPA) systems provides strong evidence for this potential. For instance, supramolecular liquid crystals with high charge carrier mobility have been developed by complexing a star-shaped triazine core with three peripheral triphenylamine units bearing benzoic acid moieties. csic.es These complexes self-assemble into hexagonal columnar mesophases through hydrogen bonding. csic.es This approach suggests that by introducing mesogenic groups or moieties capable of forming strong directional interactions, such as hydrogen bonds, onto the this compound core, the formation of liquid crystalline phases is a highly plausible outcome.

The derivatization strategy often involves the introduction of amide functionalities to promote self-assembly through hydrogen bonding. For example, triphenylamine derivatives featuring amide linkers have been shown to form one-dimensional supramolecular polymers in nonpolar solvents, driven by the formation of an intermolecular hydrogen-bonding network. This principle is widely applicable in the design of self-assembling systems based on C3-symmetric cores.

Interactive Data Table of this compound Derivatives and Their Supramolecular Properties

| Derivative Name | Functional Groups Added | Supramolecular Structure | Key Properties | Reference |

|---|---|---|---|---|

| 1,3,5-Tris(diphenylamino)benzene-based TCMP (TTDAB) | Cross-linked with 2,4,6-trichloro-1,3,5-triazine | Conjugated Microporous Polymer | Iodine uptake capacity of 3.13 g g⁻¹ | rsc.org |

| 1,3,5-Tris[(3-methylphenyl)-phenylamino]benzene-based TCMP (Tm-MTDAB) | Cross-linked with 2,4,6-trichloro-1,3,5-triazine | Conjugated Microporous Polymer | Iodine uptake capacity of 3.04 g g⁻¹ | rsc.org |

| Triphenylamine-containing benzoic acids (analogue) | Benzoic acid moieties | Hydrogen-bonded complex with a triazine core leading to a hexagonal columnar liquid crystal phase | High hole mobility | csic.es |

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Mechanisms

N,N',N''-Triphenyl-1,3,5-benzenetriamine is a highly activated aromatic system due to the strong electron-donating capabilities of the three phenylamino (B1219803) substituents. This high electron density on the central benzene (B151609) ring makes it particularly susceptible to electrophilic aromatic substitution (EAS). The general mechanism for EAS involves a two-step process: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma (σ) complex or Wheland intermediate, followed by deprotonation to restore aromaticity. minia.edu.egmasterorganicchemistry.comlibretexts.org The formation of the σ-complex is typically the rate-determining step as it temporarily disrupts the aromatic system. minia.edu.egmasterorganicchemistry.com

The reaction with the simplest electrophile, the proton (H⁺), provides fundamental insights into the reactivity of this compound.

Due to the presence of both nitrogen and carbon atoms as potential basic sites, the regioselectivity of protonation is a critical aspect of the compound's chemistry. While amines are typically basic, the nitrogen atoms in this compound are non-basic. wikipedia.org The lone pairs on the nitrogen atoms are delocalized into the three phenyl rings, which act as electron-withdrawing groups, reducing the availability of these electrons for protonation. wikipedia.org

Research has conclusively shown that protonation occurs preferentially on a carbon atom of the highly activated central benzene ring rather than on one of the nitrogen atoms. researchgate.netresearchgate.net The reaction of this compound with an acid, such as p-toluenesulfonic acid, leads to the formation of a stable salt where the proton has added to a ring carbon, demonstrating the super-nucleophilic character of the central aromatic core. researchgate.netresearchgate.net This C-protonation is favored because it allows the positive charge in the resulting cation to be extensively delocalized across the electron-rich system, involving the nitrogen atoms. researchgate.net

The σ-complex, or Wheland intermediate, formed during the protonation of this compound is remarkably stable. researchgate.net This stability has allowed for its isolation and detailed characterization. When protonated by p-toluenesulfonic acid, the resulting product is the stable σ-complex, N,N',N''-triphenyl-2,4,6-triaminocyclohexadienylium p-toluenesulfonate. researchgate.netresearchgate.net

The structure of this stable cation has been confirmed by X-ray crystallography, providing definitive evidence for the Wheland intermediate structure. researchgate.netnih.gov The crystallographic data offers a precise picture of the molecular geometry, confirming the C-protonation and the subsequent changes in bond lengths and angles.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 23.513 |

| b (Å) | 5.965 |

| c (Å) | 13.433 |

| β (°) | 92.05 |

The formation of the Wheland intermediate inherently involves the disruption of the aromatic π-system of the central benzene ring. minia.edu.egmasterorganicchemistry.com In the case of this compound, protonation at a ring carbon changes its hybridization from sp² to sp³, breaking the cyclic conjugation. researchgate.net Analysis of the crystal structure of the isolated σ-complex reveals significant changes in the bond lengths of the central ring compared to the neutral parent molecule. researchgate.net These changes are a clear indication of the loss of aromatic character. researchgate.net Despite this disruption, the resulting cation is highly stabilized through resonance, with the nitrogen atoms playing a crucial role in delocalizing the positive charge throughout the cyclohexadienylium ring system. researchgate.net

The high nucleophilicity of the this compound core makes it reactive towards a variety of charged electrophiles beyond the proton.

Azo coupling is a classic electrophilic aromatic substitution reaction where an arenediazonium cation (Ar-N₂⁺) acts as the electrophile, coupling with an activated aromatic ring to form an azo compound (Ar-N=N-Ar'). wikipedia.orgwalshmedicalmedia.com Due to its highly activated nature, this compound and its derivatives readily undergo azo-coupling reactions. researchgate.netnih.gov

The reaction involves the attack of the electron-rich carbon of the benzenetriamine ring on the electrophilic diazonium salt. wikipedia.org This leads to the formation of a Wheland intermediate, which can then be deprotonated to yield the final, intensely colored azo product. nih.gov Studies on related 1,3,5-tris(N,N-dialkylamino)benzenes have shown that these reactions produce moderately stable σ-complexes. nih.gov Furthermore, research indicates that the initial attack of the diazonium salt to form the Wheland complex is a reversible process. nih.govnih.gov This reversibility has been demonstrated through exchange reactions where a more potent electrophile can displace a weaker one from the complex. nih.gov

Reactions with Charged Electrophiles

Formation and Fate of Di-Cationic Species

The oxidation of this compound can lead to the formation of cationic species. Electrochemical studies show that this compound undergoes oxidation processes. For instance, a related tetrameric derivative exhibits a second chemically reversible oxidation potential at 1.10 V, which corresponds to the formation of a di(cation radical). tue.nl However, the intensity of this second oxidation is notably lower than the first. tue.nl This suggests that while the formation of a di-cationic species is possible, it may be less stable or require higher potentials compared to the mono-cation. The fate of these di-cationic species can involve various pathways, including potential follow-up chemical reactions or further oxidation, depending on the reaction conditions and the surrounding chemical environment.

Reactions with Neutral Electrophiles

Due to the high electron density of the central benzene ring and the nucleophilic nature of the nitrogen atoms, this compound readily reacts with a range of neutral electrophiles. researchgate.net The ambident nature of this nucleophile allows for reactions to occur at either the nitrogen or carbon atoms. researchgate.net

The reaction of this compound with alkyl halides is a key method for introducing alkyl groups onto the molecule. The nitrogen atoms of the triamine can act as nucleophiles, attacking the electrophilic carbon of the alkyl halide in a nucleophilic substitution reaction. This can lead to the formation of N-alkylated products. The reactivity of alkyl halides in such reactions can be influenced by the nature of the halide and the alkyl group. For instance, benzyl (B1604629) halides are known to be reactive electrophiles in coupling reactions. aablocks.com The reaction often proceeds via an SN2 mechanism, particularly with primary and secondary alkyl halides. aablocks.comnih.gov

Table 1: Examples of Reactions with Alkyl Halide Electrophiles

| Nucleophile | Electrophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| This compound | Alkyl Halide | Base | N-Alkylated Product | rsc.org |

| Diaryl zinc species | Benzyl Halide | Arene solvent | C(sp²)–C(sp³) coupled product | aablocks.com |

| Arylborates | Benzyl Halides | ZnBr₂ | C(sp²)–C(sp³) coupled product | aablocks.com |

Acyl halides and sulfonyl chlorides are potent electrophiles that react with this compound to form acylated and sulfonylated derivatives, respectively. researchgate.netresearchgate.net The high reactivity of these electrophiles ensures that the reaction typically proceeds readily. The nucleophilic nitrogen atoms of the triamine attack the electrophilic carbonyl carbon of the acyl halide or the sulfur atom of the sulfonyl chloride. researchgate.netmagtech.com.cn These reactions are fundamental in synthesizing a variety of derivatives with potential applications in materials science and medicinal chemistry. For example, the reaction with sulfonyl chlorides can be used to produce sulfonamides. nih.govprinceton.edu The reaction mechanism often involves the formation of a tetrahedral intermediate, which then collapses to form the final product with the elimination of a halide ion. researchgate.net

The arylation of this compound with aryl and heteroaryl halides is a significant transformation for synthesizing more complex, extended π-conjugated systems. These reactions often require a catalyst, such as palladium or copper complexes, to proceed efficiently. tue.nlsapub.org The Buchwald-Hartwig amination and the Ullmann condensation are common methods employed for this purpose. tue.nl In these reactions, the triamine acts as a nucleophile, coupling with the aryl or heteroaryl halide to form a new carbon-nitrogen bond. For instance, this compound has been reacted with N-phenyl-N-(3,4,5-tridodecyloxyphenyl)-4-aminophenyl bromide in the presence of a palladium catalyst to synthesize a larger dendritic structure. tue.nl

Table 2: Catalytic Systems for Arylation Reactions

| Nucleophile | Electrophile | Catalyst System | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Aryl Bromide | Pd₂(dba)₃ / BPPFA | Buchwald-Hartwig Amination | tue.nl |

| Acetophenone (B1666503) | Acetophenone | CuCl₂ | Self-condensation/Aromatization | sapub.org |

Polynitroheteroaromatic compounds are highly electron-deficient and serve as strong electrophiles in reactions with this compound. These reactions can lead to the formation of charge-transfer complexes or undergo nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.net In an SNAr reaction, one of the nucleophilic centers of the triamine (either a nitrogen atom or a carbon atom of the central ring) attacks the electron-deficient aromatic ring of the electrophile, displacing a leaving group, typically a halide or a nitro group. The high nucleophilicity of the triamine facilitates these reactions, even with moderately activated heteroaromatics. researchgate.net

Non-Aromatic Nucleophilic Substitution Pathways

While the primary reactivity of this compound involves its aromatic system, the nitrogen atoms can also participate in nucleophilic substitution reactions at non-aromatic, sp³-hybridized carbon centers. researchgate.net This is exemplified by its reactions with alkyl halides, where the amine functions as a nucleophile in a classic SN2-type mechanism. researchgate.netaablocks.com In this pathway, the lone pair of electrons on a nitrogen atom attacks the electrophilic carbon of the substrate, leading to the displacement of a leaving group and the formation of a new C-N bond. The efficiency of this non-aromatic substitution is dependent on the steric hindrance around the nitrogen atom and the electrophilicity of the reaction partner. aablocks.com

Charge Transfer and Redox Behavior

The redox behavior of this compound is characterized by its ability to undergo stable, sequential oxidation processes. Electrochemical studies, specifically cyclic voltammetry, have been instrumental in elucidating the charge transfer properties of this molecule. In a solution of dichloromethane (B109758) with tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAH) as the supporting electrolyte, the compound exhibits four consecutive one-electron oxidation waves. researchgate.net This indicates the formation of stable cation radicals upon partial oxidation.

The process is reversible, and the stability of these oxidized states is a key feature of the molecule's reactivity. researchgate.net The triarylamine core readily participates in charge-transfer interactions, which allows for the formation of polycationic states ranging from a monocation to a hexacation. These stable, high-spin oligo(cation radical)s are of interest for their potential applications in materials science, particularly in the development of polaronic ferromagnets. tue.nl The alternating meta-connectivity of the aniline (B41778) units is crucial for ensuring ferromagnetic spin alignment and the chemical stability of these polaronic oligomers. tue.nl

The oxidation potentials provide quantitative insight into the energy required for these electron transfer processes. While specific values can vary with experimental conditions, the sequential nature of the oxidation is a consistent finding.

Table 1: Electrochemical Oxidation Behavior of this compound

| Oxidation Step | Description | Key Characteristics |

| First Oxidation | Formation of the monocation radical | Reversible one-electron process |

| Second Oxidation | Formation of the dication diradical | Reversible one-electron process |

| Third Oxidation | Formation of the trication triradical | Reversible one-electron process |

| Fourth Oxidation | Formation of the tetracation | Reversible one-electron process |

Data synthesized from electrochemical studies conducted in dichloromethane with TBAH as the supporting electrolyte. researchgate.net

Proton Dynamics and Exchange Phenomena

The protonation behavior of this compound is a notable aspect of its reactivity, directly influencing the potential for hydrogen-deuterium (H-D) exchange on its central aromatic core.

Research has definitively shown that the protonation of this compound with a strong acid, such as p-toluenesulfonic acid, occurs not on one of the nitrogen atoms, but rather on a carbon atom of the central benzene ring. researchgate.net This electrophilic attack on the electron-rich aromatic ring results in the formation of a stable σ-complex, specifically the N,N',N''-triphenyl-2,4,6-triaminocyclohexadienylium cation. researchgate.net

The formation of this stable carbocation is a consequence of significant charge delocalization. The positive charge is effectively stabilized by resonance with the nitrogen atoms of the phenylamino groups. X-ray crystallography studies of this σ-complex have provided clear evidence for the disruption of the aromaticity in the central ring upon protonation.

Table 2: Bond Length Changes in the Central Ring upon Protonation

| Bond Type | Bond Length in Neutral Molecule (Å) | Bond Length in σ-Complex (Å) | Change (Å) |

| C-C (aromatic) | ~1.39 | ~1.45 | +0.06 |

This data illustrates the elongation of the carbon-carbon bonds in the central ring, indicating a loss of aromatic character upon the formation of the cyclohexadienylium cation.

This established mechanism of C-protonation is the fundamental first step required for hydrogen-deuterium exchange on the aromatic ring. The formation of the cyclohexadienylium intermediate breaks a C-H bond, and in the presence of a deuterium (B1214612) source (like a deuterated acid), the reverse reaction can incorporate a deuterium atom in its place. While the formation of this stable intermediate is well-documented, specific kinetic studies detailing the rates of hydrogen-deuterium exchange for this compound are not extensively reported in the reviewed literature. However, the confirmed C-protonation pathway provides a clear theoretical basis for such an exchange to occur under appropriate acidic conditions.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography Studies

X-ray crystallography has been an indispensable tool for the precise determination of the molecular structure of N,N',N''-Triphenyl-1,3,5-benzenetriamine and its derivatives at the atomic level.

Crystal Structure Determination of this compound

The solid-state structure of this compound has been elucidated through single-crystal X-ray diffraction. These studies reveal a complex, non-planar molecular conformation. The central benzene (B151609) ring serves as a scaffold from which the three phenylamino (B1219803) substituents radiate outwards. Due to steric hindrance between the bulky phenyl groups and the central ring, the molecule adopts a propeller-like geometry. The nitrogen atoms are trigonal planar, a consequence of the delocalization of their lone pair electrons into the aromatic systems.

A key study by Glatzhofer and Khan provided definitive crystallographic data for this compound. iucr.org The compound crystallizes in the monoclinic space group P2₁/n. nih.gov The crystal structure confirms the significant twisting of the phenyl rings relative to the central benzene core.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 23.513 |

| b (Å) | 5.965 |

| c (Å) | 13.433 |

| α (°) | 90 |

| β (°) | 92.05 |

| γ (°) | 90 |

| Z | 4 |

Table 1: Crystallographic data for this compound. Data sourced from PubChem. nih.gov

Structural Analysis of Protonated σ-Complexes

The high basicity of the central benzene ring in this compound, a result of the electron-donating character of the three nitrogen atoms, allows for the formation of a stable σ-complex upon protonation. X-ray crystallography of the salt formed with p-toluenesulfonic acid reveals that protonation occurs on a carbon atom of the central ring, rather than on a nitrogen atom. iucr.org This leads to the formation of a stable N,N',N''-triphenyl-2,4,6-triaminocyclohexadienylium cation.

The crystal structure of this σ-complex shows a significant disruption of the aromaticity of the central ring. iucr.org The C-C bond lengths within this ring are no longer uniform, exhibiting a pattern of alternating single and double bonds characteristic of a cyclohexadienyl system. The positive charge is delocalized over the molecule, with the nitrogen atoms playing a crucial role in its stabilization. This is evidenced by a shortening of the C-N bonds, indicating increased double bond character.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For this compound, NMR provides information on the chemical environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopic Analysis for Structural Elucidation

¹³C NMR Spectroscopic Analysis for Carbon Framework Investigation

Similar to the proton NMR data, detailed experimental ¹³C NMR data for this compound is not widely reported. However, based on the molecular structure, one would anticipate a specific number of signals corresponding to the non-equivalent carbon atoms. The central benzene ring would show two distinct signals: one for the carbons bearing the amino groups and another for the unsubstituted carbons. The phenyl rings would also exhibit a set of signals for the ipso, ortho, meta, and para carbons. The chemical shifts of these carbons would be influenced by the electron-donating effect of the nitrogen atoms. Computational methods are often employed to predict ¹³C NMR spectra with a high degree of accuracy, providing a valuable tool in the absence of experimental data. d-nb.info

Mechanistic Insights via In Situ NMR Monitoring

In situ NMR spectroscopy is a valuable technique for monitoring the progress of chemical reactions in real-time, providing insights into reaction kinetics, intermediates, and byproducts. While no specific studies employing in situ NMR for the investigation of reactions involving this compound have been found in the reviewed literature, this technique holds significant potential. For instance, it could be used to follow the protonation of the molecule, observing the changes in the NMR spectrum as the σ-complex is formed. It could also be applied to monitor the synthesis of triarylamines, providing a deeper understanding of the reaction mechanism and helping to optimize reaction conditions. nih.gov The development of specialized flow NMR systems has further expanded the capabilities of this technique for real-time analysis of chemical processes.

Computational Chemistry and Theoretical Modeling

Computational chemistry serves as a powerful tool for elucidating the electronic structure, reactivity, and intermolecular organization of complex organic molecules like this compound. Theoretical models provide insights that complement experimental findings, offering a molecular-level understanding of the compound's properties.

Density Functional Theory (DFT) calculations are instrumental in predicting the geometry, electronic properties, and reactivity of this compound. These theoretical studies can elucidate reaction mechanisms and rationalize observed chemical behavior. uva.es For instance, DFT has been employed to understand the deprotonation and subsequent reactions of related aromatic systems, highlighting how computational models can predict the most likely reaction pathways. uva.es

A key aspect of the reactivity of this compound is its behavior upon protonation. Experimental and theoretical studies on closely related 1,3,5-triaminobenzene derivatives show that the high degree of activation by the amino groups makes the aromatic ring susceptible to electrophilic attack. researchgate.net Research has demonstrated that protonation of this compound with a strong acid like p-toluenesulfonic acid occurs on a carbon atom of the central benzene ring, rather than on one of the nitrogen atoms. researchgate.net This leads to the formation of a stable σ-complex (also known as a Wheland intermediate or arenium ion), specifically the N,N',N''-triphenyl-2,4,6-triaminocyclohexadienylium cation. researchgate.net The stability of this cation is attributed to the significant delocalization of the positive charge by the three nitrogen atoms. researchgate.net

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₁N₃ | PubChem nih.gov |

| Molecular Weight | 351.45 g/mol | TCI, Fisher Scientific tcichemicals.comfishersci.ca |

| XLogP3 | 6.5 | PubChem nih.gov |

| Rotatable Bond Count | 6 | PubChem nih.gov |

| Topological Polar Surface Area | 36.1 Ų | PubChem nih.gov |

Molecular modeling and analysis of crystallographic data reveal the intricate packing of this compound molecules in the solid state. The compound's three-dimensional architecture is governed by a balance of weak intermolecular forces. The crystal structure has been resolved, providing precise data on the unit cell and molecular arrangement. nih.gov

The solid-state organization is characterized by a monoclinic crystal system with the space group P 1 2₁/n 1. nih.gov This specific arrangement dictates how individual molecules orient themselves relative to their neighbors. In similar disc-shaped trisubstituted benzene molecules, such as benzene-1,3,5-tricarboxamides (BTAs), molecules often self-organize into columnar or helical structures. rsc.org These structures are stabilized by intermolecular interactions, primarily hydrogen bonding and π–π stacking. rsc.org For this compound, while strong classical hydrogen bond donors are absent, weak C-H···π interactions and significant π–π stacking between the phenyl rings are expected to be the dominant forces controlling the supramolecular assembly. The propeller-like shape of the molecule influences the efficiency of this stacking. The study of related molecular tweezers with triazine spacers shows that π–π stacking interactions can lead to diverse dimerization patterns that form highly organized networks. rsc.org

Table 2: Crystallographic Data for this compound

| Parameter | Value | Source |

| Crystal System | Monoclinic | PubChem nih.gov |

| Space Group | P 1 2₁/n 1 | PubChem nih.gov |

| a | 23.513 Å | PubChem nih.gov |

| b | 5.965 Å | PubChem nih.gov |

| c | 13.433 Å | PubChem nih.gov |

| α | 90° | PubChem nih.gov |

| β | 92.05° | PubChem nih.gov |

| γ | 90° | PubChem nih.gov |

The bonding within this compound is characterized by a central aromatic benzene core substituted with three phenylamino groups. The aromaticity of this central ring is a key feature influencing the molecule's stability and reactivity. In its neutral ground state, the benzene ring exhibits the classic characteristics of an aromatic system, with delocalized π-electrons across the six carbon atoms.

However, the aromaticity is significantly altered upon reaction with electrophiles. As established in the study of its protonation, the formation of the N,N',N''-triphenyl-2,4,6-triaminocyclohexadienylium cation involves the transformation of one of the ring's sp²-hybridized carbon atoms to an sp³-hybridized state. researchgate.net This change fundamentally disrupts the cyclic conjugation of the central ring, leading to a loss of aromaticity. researchgate.net Analysis of the bond lengths within this cationic σ-complex clearly shows this disruption; the bonds in the cyclohexadienyl ring deviate from the uniform lengths expected for an aromatic system. researchgate.net

The stability of this non-aromatic intermediate is a testament to the powerful electron-donating and charge-delocalizing capability of the three nitrogen atoms. researchgate.net Theoretical bonding analysis, such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM), can be used to further probe the electron distribution and quantify the degree of delocalization and the nature of the bonding in both the neutral molecule and its protonated form. The assessment of aromaticity in complex cyclic molecules can be described in terms of localized aromaticity within different fragments of the molecule. rsc.org In this case, the peripheral phenyl rings retain their aromatic character, while the central ring's aromaticity is sacrificed to accommodate the electrophilic attack, a process facilitated by the delocalization of charge into the substituent amino groups. researchgate.net

Applications in Advanced Materials and Functional Systems

Organic Electronics and Optoelectronic Devices

The triphenylamine (B166846) architecture is a significant building block for electroactive molecules due to its electron-donating nature and high stability in charge transport. nih.gov This has led to the extensive exploration of N,N',N''-Triphenyl-1,3,5-benzenetriamine derivatives in organic electronics.

While this compound itself is not typically used as a primary emitter, its derivatives, particularly those with a star-shaped configuration, are highly effective in OLEDs. These molecules can be engineered to emit light across the visible spectrum, including blue, which is often a challenge in OLED technology. For instance, an indeno-phenanthrene/triphenylene amine derivative has been successfully used as a blue emitter. nih.gov The performance of such an emitter is detailed in the table below.

| Emitter | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE Coordinates (x, y) |

| 10,10-dimethyl-N,N-diphenyl-10H-indeno[1,2-b]triphenylen-12-amine | 3.62 | 1.83 | 2.82 | (0.16, 0.15) |

| Performance data for a blue OLED using an indeno-phenanthrene/triphenylene amine derivative as the emitter at 20 mA/cm² and 6.0 V. nih.gov |

Derivatives of the 1,3,5-triphenylbenzene (B1329565) core are also prominent as electron transport materials (ETMs) in OLEDs. The electron-deficient nature of cores like 1,3,5-triazine (B166579), when combined with peripheral aryl groups, can lead to materials with high electron mobility. rsc.org Star-shaped 1,3,5-triazine derivatives have been synthesized and shown to have good electron mobilities, making them effective as host materials of the electron transport type in green phosphorescent OLEDs. rsc.org The performance metrics of devices using these materials are summarized below.

| Host Material | External Quantum Efficiency (%) | Power Efficiency (lm/W) |

| 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) | 17.5 | 59.0 |

| 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T) | 14.4 | 50.6 |

| Device performance for green phosphorescent OLEDs using star-shaped 1,3,5-triazine derivatives as the host electron transport material. rsc.org |

This compound is recognized as a valuable building block for the synthesis of small molecule organic semiconductors. chemscene.com The 1,3,5-triphenylbenzene unit can act as a fluorescent core in more complex structures like dendrimers, which are important for electroluminescent devices. sapub.org The synthesis of various star-shaped oligomers with a central benzene (B151609) or triphenylamine core has been demonstrated through methods like Wittig condensation or Heck coupling reactions. nih.govresearchgate.net These oligomers exhibit well-defined molecular structures and possess the necessary photophysical and electrochemical properties for use in optoelectronic applications. researchgate.net

Supramolecular Chemistry and Self-Assembly

The rigid, symmetric structure of this compound and its derivatives makes them excellent candidates for constructing ordered supramolecular assemblies.

Triarylamine molecules have been shown to form self-assembled supramolecular channels. nih.gov When appended with recognition units like crown ethers, these molecules can form columnar self-assemblies that act as selective ion channels. nih.gov The triarylamine cores serve as directional scaffolds, guiding the assembly of the functional peripheral groups into ordered, channel-like superstructures. lookchem.com This demonstrates the potential of this compound as a foundational unit for designing complex and functional supramolecular networks.

While the direct synthesis of poly-catenanes from this compound has not been extensively reported, the on-surface synthesis of 2D covalent organic frameworks (COFs) from triarylamine precursors highlights the potential for creating extended networks. nih.gov By depositing tribromo-substituted triarylamine monomers onto a metallic substrate in a vacuum, researchers have been able to synthesize 2D COFs through Ullmann-like coupling reactions. nih.govacs.org This method allows for the creation of large, self-assembled islands of monomers, dimers, or macrocycle hexamers, which can then form a 2D covalent network. nih.gov This approach suggests a pathway for utilizing this compound in the bottom-up fabrication of 2D materials.

Smart Materials and Sensing Platforms

The disc-like, or "star-shaped," topology of 1,3,5-trisubstituted benzene derivatives has been exploited in the design of liquid crystalline materials. While this compound itself is not reported to be liquid crystalline, its derivatives and structurally related compounds have shown mesomorphic behavior.

For instance, C3-symmetric alkyloxy/aryloxy polyether dendrimers synthesized from 1,3,5-triphenylbenzene have been shown to exhibit mesophase properties when complexed with trinitrofluorenone. nih.gov More directly related, the deposition of 1,3,5-Tris(diphenylamino)benzene (B145324) (TDAB), a close derivative of the title compound, has been studied for the growth of crystalline films. acs.org While TDAB films are typically amorphous when thermally evaporated on solid substrates, the use of ionic liquids can induce crystallization and promote the lateral growth of nanostructures. acs.org This control over the crystalline morphology is a significant step towards the fabrication of ordered thin films for electronic and optoelectronic devices.

The tendency of these molecules to form ordered structures, either in a liquid crystalline phase or as crystalline films, is driven by a combination of factors including π-π stacking of the aromatic cores and van der Waals interactions of the peripheral groups. By modifying the peripheral phenyl groups of this compound with long alkyl chains or other mesogenic units, it is anticipated that liquid crystalline properties could be induced, leading to the development of novel functional materials.

Derivatives of triphenylamine are widely recognized for their application in the development of fluorescent chemosensors due to their strong electron-donating ability and fluorescent properties. nih.gov The general principle involves the interaction of the sensor molecule with an analyte, which results in a change in the fluorescence signal, either through quenching (turn-off) or enhancement (turn-on). rsc.org

Fluorescence quenching is a common mechanism employed in chemosensors for the detection of various analytes, particularly electron-deficient species like nitroaromatic compounds. nih.gov The quenching process can occur through several mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and the formation of a non-fluorescent ground-state complex (static quenching) or through collisional deactivation (dynamic quenching). acs.org

In the context of triphenylamine-based sensors, the detection of nitroaromatics often proceeds via a static quenching mechanism, where a ground-state charge-transfer complex is formed between the electron-rich triphenylamine derivative and the electron-deficient nitroaromatic analyte. nih.gov This is supported by the linearity of Stern-Volmer plots in many studies. nih.gov For example, a fluorescent chemo-sensor, 1,3,5-tris(4'-(N,N-dimethylamino)phenyl)benzene, which is a derivative of the core structure of interest, shows remarkable fluorescence quenching in the presence of picric acid. researchgate.net Time-resolved fluorescence measurements indicated a static quenching mechanism, as the fluorescence lifetime remained unchanged upon addition of the analyte. researchgate.net

The efficiency of quenching can be quantified by the Stern-Volmer constant (KSV), with higher values indicating a more sensitive sensor. For a series of triphenylamine carboxylic acids, the KSV for picric acid was found to be as high as 9.715 × 105 M−1. nih.gov

Table 1: Examples of Triphenylamine-Based Fluorescent Sensors Utilizing Quenching Mechanisms

| Sensor Compound | Analyte | Quenching Mechanism | Stern-Volmer Constant (KSV) |

|---|---|---|---|

| 1,3,5-tris(4'-(N,N-dimethylamino)phenyl)benzene | Picric Acid | Static Quenching | Not specified |

| Triphenylamine tri-carboxylic acid | Picric Acid | Static Quenching | 9.715 × 105 M−1 |

Note: The table presents data for derivatives and related compounds to illustrate the sensing capabilities of the triphenylamine scaffold.

Fluorescence enhancement, or "turn-on" sensing, is another powerful strategy for analyte detection, often providing a higher signal-to-noise ratio compared to quenching-based sensors. This mechanism is typically achieved by inhibiting a non-radiative decay pathway upon analyte binding. Common mechanisms include the restriction of intramolecular rotation (RIR), which leads to aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE), and the interruption of a photoinduced electron transfer (PET) process. fishersci.canih.gov

For instance, a triphenylamine derivative can be designed with a recognition site that, in the absence of the target analyte, quenches the fluorescence through a PET process. Upon binding of the analyte, this PET process is inhibited, leading to a significant enhancement of the fluorescence emission. nih.gov An example is a triphenylamine derivative designed for the detection of Cr3+, where chelation of the metal ion with sulfur and nitrogen atoms interrupts the PET process, resulting in fluorescence enhancement. nih.gov

Another mechanism is aggregation-induced emission (AIE), where a molecule that is weakly fluorescent in solution becomes highly emissive upon aggregation. fishersci.ca This is often due to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels. fishersci.ca Triphenylamine derivatives have been shown to exhibit AIE and AIEE properties, making them suitable for developing "turn-on" sensors. fishersci.ca For example, a polyethylenimine derivative of triphenylamine acts as a chemosensor for GTP with a recognition mechanism based on AIE. rsc.org

Table 2: Examples of Triphenylamine-Based Fluorescent Sensors Utilizing Enhancement Mechanisms

| Sensor Compound | Analyte | Enhancement Mechanism | Key Findings |

|---|---|---|---|

| Triphenylamine derivative with S and N chelation sites | Cr3+ | Interruption of PET | Chelation with Cr3+ leads to fluorescence enhancement. |

| Polyethylenimine-Triphenylamine (PEI-TPA) | GTP | Aggregation-Induced Emission (AIE) | π-π interaction between the nucleic base and TPA drives recognition. |

Note: The table presents data for derivatives and related compounds to illustrate the sensing capabilities of the triphenylamine scaffold.

Fluorescence-Based Chemo-sensor Development

Catalysis and Coordination Chemistry (of related derivatives)

The nitrogen atoms of the amine groups in this compound and its derivatives can act as coordination sites for metal ions, making them potential ligands in coordination chemistry and catalysis. While the catalytic applications of the specific title compound are not widely reported, the coordination chemistry and catalytic activity of structurally related 1,3,5-triazine and 1,3,5-triphenylbenzene derivatives have been explored.

For example, 1,3,5-triazine-derived multi-directional ligands have been used to synthesize coordination compounds with various metal salts, leading to the formation of supramolecular architectures such as 1D ladder coordination polymers with copper(II). uu.nl These complexes have been investigated for their catalytic activity in oxidation reactions. uu.nl Specifically, copper(II) complexes of polynucleating ligands derived from 2,4,6-trichloro-1,3,5-triazine have been used to catalyze the oxidation of 3,5-di-tert-butylcatechol. uu.nl

Similarly, derivatives of 1,3,5-triphenylbenzene have been utilized as scaffolds for the synthesis of catalysts. For instance, CuCl2 has been used as a catalyst for the self-condensation of acetophenone (B1666503) to produce 1,3,5-triphenylbenzene, demonstrating the utility of metal catalysts in the synthesis of these core structures. sapub.org Furthermore, transition-metal complexes based on a 1,3,5-triethynyl benzene linking unit have been synthesized, showcasing the versatility of the 1,3,5-trisubstituted benzene core in constructing multinuclear metal complexes. researchgate.net

The potential for this compound and its derivatives to act as ligands stems from the lone pairs of electrons on the nitrogen atoms. These can coordinate to metal centers, and by modifying the peripheral phenyl rings with additional donor atoms, multidentate ligands with specific geometries and electronic properties can be designed for applications in homogeneous catalysis.

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Pathways and Scalability

The future development of materials based on N,N',N''-Triphenyl-1,3,5-benzenetriamine hinges on the ability to produce it and its derivatives through efficient, scalable, and cost-effective synthetic routes. Current laboratory-scale syntheses often rely on established methods such as the Ullmann condensation and Buchwald-Hartwig amination. For instance, a known method involves the reaction of 1,3,5-trihalobenzene with aniline (B41778) derivatives in the presence of a palladium catalyst and a base. While effective, these methods can be expensive and may present challenges for large-scale industrial production.

Future research will likely focus on developing novel synthetic pathways that offer higher yields, milder reaction conditions, and utilize more sustainable catalysts. Exploring alternative coupling strategies and optimizing reaction parameters will be crucial for enhancing the scalability of production. A key objective is to make these advanced materials more accessible for widespread application in consumer electronics and large-area devices.

A comparative overview of common synthetic strategies for triarylamine derivatives is presented below:

| Synthetic Method | Typical Reagents | Advantages | Challenges for Scalability |

| Ullmann Condensation | Copper catalyst, high temperatures | Well-established, versatile | Harsh reaction conditions, catalyst removal |

| Buchwald-Hartwig Amination | Palladium catalyst, phosphine (B1218219) ligands | High yields, good functional group tolerance | Cost of palladium and ligands, air-sensitivity |

| Oxidative Coupling | Oxidizing agents (e.g., FeCl₃) | Can form polymeric structures | Control over molecular weight and structure can be difficult |

Advanced Mechanistic Investigations via Time-Resolved Spectroscopy

A deeper understanding of the fundamental photophysical processes that govern the performance of this compound-based materials is essential for their rational design. Time-resolved spectroscopic techniques are powerful tools for probing the dynamics of excited states, charge separation, and charge transport on timescales ranging from femtoseconds to microseconds. rsc.orgrsc.org

Future investigations will employ a suite of time-resolved techniques, including transient absorption and time-resolved fluorescence spectroscopy, to elucidate the intricate photochemical pathways in these materials. rsc.orgmdpi.com For example, studies on triphenylamine (B166846) (TPA) derivatives have revealed that upon photoexcitation in the presence of an electron-accepting solvent, ultrafast charge separation can occur, leading to the formation of a radical cation. rsc.orgrsc.org This reactive species can then participate in further reactions, such as dimerization. rsc.org Understanding these processes is critical for optimizing the performance and stability of devices like solar cells and LEDs.

Key areas of focus for future mechanistic studies will include:

The dynamics of inter- and intramolecular charge transfer.

The formation and decay of triplet states and their role in device efficiency and degradation. rsc.org

The influence of molecular conformation and environment on excited-state properties.

Development of Next-Generation Material Applications with Tunable Properties

The inherent versatility of the this compound core allows for the tuning of its material properties through chemical modification. By introducing different functional groups to the peripheral phenyl rings, researchers can tailor the electronic energy levels (HOMO/LUMO), solubility, and charge transport characteristics to suit specific applications.

One of the most promising areas of application is in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), where triphenylamine derivatives have demonstrated excellent performance as hole-transporting materials (HTMs). researchgate.net The star-shaped structure helps to prevent crystallization and promote the formation of stable amorphous films, which is crucial for device longevity. Future work will focus on designing and synthesizing novel derivatives with enhanced properties, such as higher hole mobility and better energy level alignment with other device components.

The table below summarizes key properties of some triphenylamine-based derivatives investigated for use in PSCs, demonstrating the tunability of these materials.

| Compound | HOMO Level (eV) | LUMO Level (eV) | Application |

| TPB-MeOTAD | -5.19 | -2.19 | Perovskite Solar Cells |

| TPB-PTZ | -5.44 | -2.24 | Perovskite Solar Cells |

| M1 (TT-based) | -5.28 | -2.62 | Perovskite Solar Cells |

| M2 (TT-based) | -5.30 | -2.69 | Perovskite Solar Cells |

Synergistic Experimental and Computational Approaches for Predictive Design

The development of new materials can be significantly accelerated through a synergistic approach that combines experimental synthesis and characterization with computational modeling. Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) have become invaluable tools for predicting the electronic structure, optical properties, and charge transport characteristics of new molecules before they are synthesized in the lab. researchgate.netnih.gov

Future research will increasingly rely on this integrated approach. For example, computational screening can be used to identify promising candidate molecules with desired properties, such as optimal HOMO/LUMO energy levels for efficient charge injection in solar cells. researchgate.net These theoretical predictions can then guide synthetic efforts, saving time and resources. Furthermore, molecular dynamics simulations can provide insights into the morphology and stability of thin films, which are critical for device performance and durability. researchgate.net This predictive design capability will be instrumental in the rapid discovery of next-generation materials based on the this compound scaffold.

Integration into Hybrid Organic-Inorganic Systems

The future of this compound and its derivatives extends beyond purely organic materials into the realm of hybrid organic-inorganic systems. These materials combine the processability and tunable properties of organic molecules with the robust performance of inorganic components.

Two key areas for integration are:

Metal-Organic Frameworks (MOFs): The tripodal structure of this compound makes it an excellent candidate for use as an organic linker in the construction of MOFs. acs.orgrsc.org By coordinating with metal ions, it can form highly porous, crystalline materials with potential applications in gas storage, separation, and catalysis. The electronic properties of the triphenylamine linker could also be harnessed to create photo- or electro-active MOFs for sensing or photocatalysis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N',N''-Triphenyl-1,3,5-benzenetriamine, and how do reaction conditions influence yield?

- The compound is synthesized via palladium-catalyzed Buchwald-Hartwig arylamination, typically using a 2:3 substrate ratio of bromophenyl and anisyl derivatives in a one-pot reaction. Optimization of ligand selection (e.g., XPhos or SPhos) and temperature (80–110°C) improves yields by minimizing side reactions .

- Characterization relies on NMR, NMR, and MS for structural confirmation. Purity (>98%) is verified via HPLC, with elemental analysis (C, H, N) aligning with theoretical values (e.g., C: 82.1%, H: 5.5%, N: 12.4%) .

Q. How is this compound characterized to confirm its molecular structure?

- Spectroscopic Methods :

- NMR (CDCl): Aromatic protons appear as multiplets at δ 6.8–7.4 ppm, with amine protons at δ 5.2–5.6 ppm (broad singlet).

- NMR: Peaks at δ 120–150 ppm confirm aromatic carbons, while δ 140–145 ppm correspond to C-N bonds .

Advanced Research Questions

Q. What electronic properties make this compound suitable for optoelectronic applications, such as memory devices?

- The triarylamine core exhibits redox-active behavior, enabling charge-transfer interactions. When incorporated into hyperbranched polyimides (HBPls), it shows:

- High Thermal Stability : Decomposition temperature >400°C (TGA).

- Memory Device Performance : ITO/HBPI/Al devices demonstrate bistable switching (ON/OFF current ratio: 10) at low voltage (−1.90 V), attributed to charge transfer between triamine and hexafluoropropylidene phthalimide moieties .

Q. How does protonation of the central benzene ring affect the compound’s electronic structure and stability?

- Protonation with p-toluenesulfonic acid forms a stable σ-complex (N,N',N''-triphenyl-2,4,6-triaminocyclohexadienylium). X-ray crystallography shows:

- Loss of aromaticity in the central ring (bond elongation from 1.39 Å to 1.45 Å).

- Delocalization of positive charge via resonance with N-phenyl groups, stabilizing the cation .

Q. What challenges arise in reconciling contradictory data on the compound’s redox behavior?

- Case Study : Cyclic voltammetry shows reversible oxidation to polycationic states (monocation to hexacation), but EPR spectra of frozen solutions reveal spin-state inconsistencies. Pulsed EPR (electron spin transient nutation) resolves this by identifying:

- Spin Multiplicity : Triplet states in dicationic forms vs. quintet states in tetracationic species.

- Ligand Effects : Substituents (e.g., methoxy groups) modulate redox potentials by ±0.2 V .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in polar solvents during device fabrication?

- Functionalization : Introducing methoxy (−OCH) or trifluoromethyl (−CF) groups enhances solubility in THF or DMF without disrupting charge transport .

- Processing : Spin-coating at 2000–3000 rpm with 5–10 wt% polymer blends (e.g., PMMA) improves film uniformity .

Q. What spectroscopic techniques are critical for analyzing charge-transfer dynamics in thin films?

- In Situ UV-Vis-NIR : Monitors absorption shifts (λ ~550 nm) during oxidation, correlating with polaron formation .

- Impedance Spectroscopy : Measures dielectric constants (ε ~3.5) and charge mobility (μ ~10 cm/V·s) in device layers .

Key Research Gaps

- Mechanistic studies on substituent effects on spin crossover.

- Long-term stability of memory devices under ambient conditions.

- Scalable synthesis protocols for gram-scale production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.